molecular formula C20H25N3O2 B1663178 BQNH CAS No. 371944-40-0

BQNH

Cat. No.: B1663178
CAS No.: 371944-40-0
M. Wt: 339.4 g/mol
InChI Key: MCYFPBQWTYELOJ-UHFFFAOYSA-N
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Description

BQNH is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a carboxamide group, with a bulky 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene moiety. The presence of the tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BQNH typically involves the following steps:

    Formation of the 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene moiety: This can be achieved by reacting 3,5-ditert-butylphenol with an appropriate oxidizing agent to form the corresponding quinone.

    Condensation with pyridine-3-carboxamide: The quinone is then reacted with pyridine-3-carboxamide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

BQNH can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the tert-butyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products Formed

    Oxidation products: More oxidized quinone derivatives.

    Reduction products: Hydroquinone derivatives.

    Substitution products: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

BQNH has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of BQNH involves its interaction with molecular targets through various pathways:

    Molecular targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways involved: It may modulate oxidative stress pathways, inhibit microbial growth, or interact with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-ditert-butyl-4-hydroxybenzylidene derivatives: Similar in structure but with different functional groups.

    Pyridine-3-carboxamide derivatives: Compounds with similar core structures but different substituents.

Uniqueness

BQNH stands out due to its unique combination of steric hindrance from the tert-butyl groups and the reactivity of the pyridine and carboxamide moieties. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

371944-40-0

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3,5-ditert-butyl-4-hydroxyphenyl)iminopyridine-3-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-19(2,3)15-10-14(11-16(17(15)24)20(4,5)6)22-23-18(25)13-8-7-9-21-12-13/h7-12,24H,1-6H3

InChI Key

MCYFPBQWTYELOJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NNC(=O)C2=CN=CC=C2)C=C(C1=O)C(C)(C)C

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CN=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=NNC(=O)C2=CN=CC=C2)C=C(C1=O)C(C)(C)C

Synonyms

3-Pyridinecarboxylic acid, 2-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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